N-benzhydrylethanamine
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Overview
Description
N-benzhydrylethanamine is a chemical compound with the molecular formula C15H17N and a molecular weight of 211.31 g/mol . It is a derivative of benzhydryl and ethanamine, characterized by the presence of a benzhydryl group attached to an ethanamine backbone.
Mechanism of Action
Target of Action
It is structurally related to diphenhydramine , a first-generation H1 receptor antihistamine . Therefore, it’s plausible that N-Benzhydrylethanamine may also interact with H1 receptors.
Mode of Action
These receptors are located on various cells, including respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract, cardiac tissue, immune cells, the uterus, and central nervous system neurons .
Biochemical Pathways
Diphenhydramine, a structurally related compound, is known to affect several neurotransmitter systems that influence behavior, including dopamine, norepinephrine, serotonin, acetylcholine, and opioid . It’s possible that this compound may have similar effects.
Result of Action
Based on its structural similarity to diphenhydramine, it may have antihistaminic effects, potentially leading to relief from allergy symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydrylethanamine typically involves the reaction of benzhydryl chloride with ethanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzhydrylethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, secondary and tertiary amines, and various substituted ethanamines .
Scientific Research Applications
N-benzhydrylethanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
Similar Compounds
- N-benzylhydroxylamine
- N-benzylethanolamine
- Diphenhydramine
Uniqueness
N-benzhydrylethanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
N-benzhydrylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCBOSHPPYQRIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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